Benactyzine hydrochloride

Descripción general

Descripción

El Hidrocloruro de Benacticina es un fármaco anticolinérgico que se utilizaba históricamente en el tratamiento de la depresión clínica y los trastornos de ansiedad. Se introdujo en el mercado de los Estados Unidos en 1957 por Merck bajo el nombre comercial Suavitil. Posteriormente fue retirado del mercado debido a efectos secundarios graves, que incluyen sequedad de boca, náuseas y, a altas dosis, efectos delirantes y alucinógenos .

Métodos De Preparación

La síntesis del Hidrocloruro de Benacticina implica la esterificación del ácido benzílico con 2-(dietilamino)etanol. La reacción típicamente requiere un catalizador ácido y se lleva a cabo bajo condiciones de reflujo. El producto se purifica posteriormente mediante recristalización. Los métodos de producción industrial siguen rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El Hidrocloruro de Benacticina experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse bajo condiciones oxidantes fuertes, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos funcionales éster y amina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El Hidrocloruro de Benacticina se ha utilizado en diversas aplicaciones de investigación científica:

Química: Sirve como compuesto modelo para estudiar reacciones de esterificación y amina.

Biología: Se utiliza en la investigación de fármacos anticolinérgicos y sus efectos sobre el sistema nervioso.

Medicina: Aunque ya no se utiliza clínicamente, se estudia por su importancia histórica y propiedades farmacológicas.

Industria: Se utiliza en el desarrollo de nuevos agentes anticolinérgicos y compuestos relacionados

Mecanismo De Acción

El Hidrocloruro de Benacticina ejerce sus efectos bloqueando la acción de la acetilcolina en los receptores muscarínicos del sistema nervioso central y periférico. Esta inhibición reduce la actividad del sistema nervioso parasimpático, lo que lleva a sus efectos anticolinérgicos. Los objetivos moleculares incluyen los receptores de acetilcolina muscarínicos, y las vías involucradas son las relacionadas con la neurotransmisión colinérgica .

Comparación Con Compuestos Similares

El Hidrocloruro de Benacticina es similar a otros fármacos anticolinérgicos como la atropina, la escopolamina y la diciclomina. Tiene una mayor acción antimuscarínica en comparación con la atropina y proporciona una mayor protección en el envenenamiento experimental con organofosforados cuando se combina con un reactivador de la colinesterasa . Su singularidad radica en su estructura química específica y su uso histórico como antidepresivo.

Compuestos Similares

- Atropina

- Escopolamina

- Diciclomina

- Oxibutinina

Actividad Biológica

Benactyzine hydrochloride, a compound belonging to the class of anticholinergic agents, has garnered attention for its biological activity, particularly in the context of treating organophosphate (OP) poisoning and its effects on the central nervous system (CNS). This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.

Pharmacological Profile

Mechanism of Action

Benactyzine functions primarily as an antagonist at muscarinic acetylcholine receptors, particularly M5, and has additional effects on nicotinic receptors. This dual action contributes to its therapeutic effects in managing symptoms associated with cholinergic toxicity. The compound exhibits both anticholinergic and anti-glutamatergic properties, making it a potential candidate for counteracting excitotoxicity in OP poisoning scenarios .

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : Approximately 295.82 g/mol

- Solubility : Soluble in water as hydrochloride salt.

Biological Effects

Effects on CNS Function

Research indicates that benactyzine can induce various CNS effects, including:

- Increased pulse rate and blood pressure.

- Induction of an intoxicated state characterized by impaired concentration, attention deficits, and short-term memory loss .

- In animal studies, benactyzine demonstrated neuroprotective effects when used in conjunction with other agents against OP-induced seizures .

Clinical Applications

Benactyzine has been used in emergency medicine for OP poisoning. Its combination with other drugs like atropine and oximes has shown improved recovery outcomes in non-human primates exposed to high doses of soman . The drug’s ability to mitigate cognitive deficits associated with cholinergic overstimulation highlights its significance in therapeutic protocols.

Case Studies

-

Chronic Schizophrenia Treatment

A study involving 60 chronic schizophrenic patients reported that this compound was evaluated for its efficacy in managing psychotic symptoms. The findings suggested that while some patients experienced symptom relief, the drug's side effects limited its long-term use . -

Organophosphate Poisoning

In a controlled study on rats exposed to tabun (an OP agent), benactyzine was administered as part of a treatment regimen alongside other antidotes. The results indicated that the combination therapy significantly reduced mortality rates and improved neurological outcomes compared to control groups receiving standard treatments .

Adverse Effects

Despite its therapeutic potential, this compound is associated with several adverse effects:

- Psychosis : Reported at high doses (1300 mg), leading to discontinuation of treatment due to severe delirium and psychotic episodes .

- Cognitive Impairment : Patients have reported dizziness, thought-blocking, and depersonalization at therapeutic doses .

Comparative Efficacy

A comparative analysis of benactyzine with other anticholinergic agents shows varying degrees of efficacy in treating conditions related to cholinergic toxicity:

| Drug | Efficacy in OP Poisoning | Side Effects |

|---|---|---|

| Benactyzine | High | Psychosis, Delirium |

| Atropine | Moderate | Dry mouth, Blurred vision |

| Scopolamine | Low | Sedation |

Propiedades

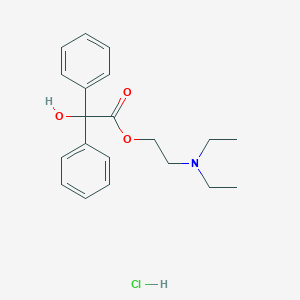

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEHOOLYWQBGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052774 | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-37-4 | |

| Record name | Benactyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R628272Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.